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(morpholinomethyl)pyridine
CAS No.: 1250814-06-2

Cat. No.: B1528636

Get Quote

Physicochemical Profiling and Synthetic Utility in
Drug Discovery

Executive Summary

2-Amino-3-(morpholinomethyl)pyridine (CAS: 1250814-06-2) is a critical heterocyclic
intermediate utilized extensively in medicinal chemistry, particularly in the development of
kinase inhibitors.[1] Its structure combines a 2-aminopyridine core—a privileged scaffold for
ATP-competitive hinge binding—with a morpholinomethyl side chain, which modulates
lipophilicity and enhances aqueous solubility.

This guide provides a rigorous technical analysis of the compound's molecular weight,
physicochemical properties, synthetic methodologies, and application in fragment-based drug
design (FBDD).

Part 1: Physicochemical Specifications[2][3]
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The precise molecular weight and elemental composition are fundamental for stoichiometry
calculations in synthesis and mass spectrometry validation.

Tahle 1 Care Phyqir‘nrhpmir‘al Data

Property

Specification

Chemical Name

2-Amino-3-(morpholinomethyl)pyridine

CAS Number 1250814-06-2
Molecular Formula C10H1sNs0
Molecular Weight (Average) 193.25 g/mol
Monoisotopic Mass 193.1215 Da

Appearance

Off-white to yellow solid (typically)

Solubility

Soluble in DMSO, Methanol, DCM; Moderate in
Water

pKa (Calculated)

~6.8 (Morpholine N), ~3.5 (Pyridine N)

LogP (Predicted)

0.5 — 0.9 (Lipophilic efficiency optimal range)

H-Bond Donors

1 (Primary Amine)

H-Bond Acceptors

4 (Pyridine N, Morpholine N/O, Amine N)

Technical Insight: The molecular weight of 193.25 g/mol places this fragment in the "sweet spot”

for FBDD (Fragment-Based Drug Design), where the "Rule of Three" suggests fragments
should have a MW < 300 Da. This allows for significant molecular growth during lead

optimization without violating Lipinski's Rule of Five.

Part 2: Synthetic Methodology
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The most robust route to 2-Amino-3-(morpholinomethyl)pyridine is via Reductive Amination.
This method is preferred over nucleophilic substitution (using chloromethyl precursors) due to
milder conditions and higher functional group tolerance.

Primary Synthetic Route: Reductive Amination

Precursors:
e 2-Aminonicotinaldehyde (2-Amino-3-formylpyridine)
e Morpholine

e Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride
(NaBHsCN).

Step-by-Step Protocol

¢ Imine Formation:

o

Dissolve 2-aminonicotinaldehyde (1.0 eq) in 1,2-Dichloroethane (DCE) or
Dichloromethane (DCM).

o

Add Morpholine (1.1 — 1.2 eq).

[¢]

Optional: Add a catalytic amount of Acetic Acid (AcOH) to catalyze imine formation.

[e]

Stir at room temperature for 1-2 hours. Monitoring: Check for disappearance of aldehyde
via TLC or LCMS.

» Reduction:
o Cool the reaction mixture to 0°C.
o Add Sodium Triacetoxyborohydride (STAB) (1.5 — 2.0 eq) portion-wise.
o Allow the reaction to warm to room temperature and stir overnight (12—16 hours).

o Work-up & Purification:
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[e]

Quench with saturated aqueous NaHCO:s to neutralize acid and decompose excess
borohydride.

[e]

Extract with DCM (3x).

o

Wash combined organics with brine, dry over NazSOa4, and concentrate in vacuo.

[¢]

Purification: Flash column chromatography (Silica gel; Eluent: DCM/MeOH/NH3s gradient)
or recrystallization depending on purity.

Visualizing the Synthetic Logic

2-Aminonicotinaldehyde Condensation
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Figure 1: Reductive amination workflow for the synthesis of the target scaffold.

Part 3: Structural Characterization

Validating the identity of the synthesized compound is critical. The following spectral signatures
are diagnostic for 2-Amino-3-(morpholinomethyl)pyridine.

1. Mass Spectrometry (LC-MS)

 lonization Mode: ESI Positive (+).
o Expected Peak: [M+H]* = 194.13 m/z.

« Interpretation: A clean peak at 194 confirms the successful coupling and reduction. Absence
of 192 m/z indicates full reduction of the imine.

2. Proton NMR (*H-NMR) — 400 MHz, DMSO-ds
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e Pyridine Ring:

o ~8.0 ppm (dd, 1H, H-6 position)[2]

o ~7.4 ppm (dd, 1H, H-4 position)

o ~6.6 ppm (dd, 1H, H-5 position)
e Amino Group:

o ~6.0 ppm (bs, 2H, -NH2). Note: Exchangeable with D20.
e Benzylic Bridge:

o ~3.4 ppm (s, 2H, Ar-CH2-N). Diagnostic singlet connecting ring to morpholine.
e Morpholine Ring:

o ~3.5-3.6 ppm (t, 4H, -CH2-O-CHz2-)

o ~2.3-2.4 ppm (t, 4H, -CH2-N-CH2-)

Part 4: Pharmaceutical Utility & Drug Design[2]

This molecule is not just a random intermediate; it is a "privileged structure" in oncology and
immunology drug discovery.

Mechanism of Action in Kinase Inhibitors

» Hinge Binding: The 2-aminopyridine motif functions as a bidentate hydrogen bond
donor/acceptor system. It mimics the adenine ring of ATP, forming crucial hydrogen bonds
with the kinase hinge region (e.g., backbone NH and CO residues).

e Solvent Exposure: The morpholinomethyl group at the 3-position projects towards the
solvent front. This serves two purposes:

o Solubility: The morpholine oxygen and nitrogen increase polarity, improving oral
bioavailability.
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o Selectivity: The steric bulk of the morpholine ring can induce selectivity by clashing with
non-conserved residues in off-target kinases.

Strategic Application Logic
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Figure 2: Pharmacophore mapping of the scaffold in kinase inhibitor design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. CAS: 1250814-06-2 | CymitQuimica [cymitquimica.com]
e 2.rsc.org [rsc.org]

» To cite this document: BenchChem. [Technical Guide: 2-Amino-3-
(morpholinomethyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1528636/docs#technical-guide-2-amino-3-
morpholinomethyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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